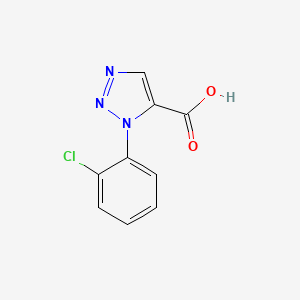

1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Overview

Description

Synthesis Analysis

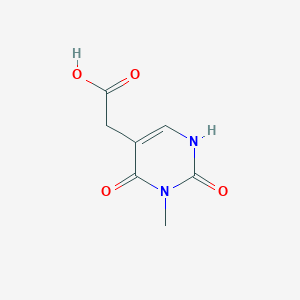

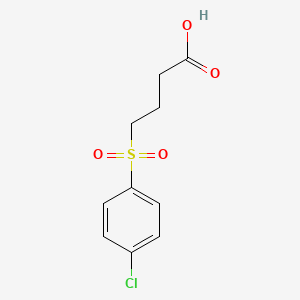

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, acidity or basicity, stability, etc .Scientific Research Applications

Spectroscopic Interaction Studies

Research on derivatives of 1,2,3-triazole, such as 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole (CPTC) and 5-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole (PCTA), has focused on their interactions with biological macromolecules. Studies have utilized density functional theory (DFT) calculations and multiple spectroscopic methodologies to characterize structural and spectral properties. These interactions have implications for the design of novel drugs (Liu et al., 2020).

Synthesis of Biologically Active Compounds

The 5-amino-1,2,3-triazole-4-carboxylic acid derivative is utilized in synthesizing peptidomimetics and other biologically active compounds. A ruthenium-catalyzed cycloaddition protocol has been developed to overcome the challenges posed by the Dimroth rearrangement, a common issue in the chemistry of this molecule (Ferrini et al., 2015).

Analytical and Fluorometric Applications

A fluorometric method for the determination of a triazole hydrochloride dihydrate derivative demonstrates high sensitivity and application in animal feed analysis. This showcases the compound's analytical utility in detecting and quantifying specific compounds in complex matrices (Ikenishi et al., 1986).

Multicomponent and Two-Component Reaction Studies

The reactivity of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole in reactions with other compounds, leading to the formation of novel structures, highlights its potential in creating diverse molecular arrangements. This can lead to the discovery of new compounds with unique properties (Sakhno et al., 2011).

Corrosion Inhibition

Triazole derivatives are explored for their efficiency in inhibiting corrosion, especially in metallic materials in acidic media. This is significant in industrial applications where metal corrosion can be a major issue (Lagrenée et al., 2002).

Antifungal Activity

The synthesis and evaluation of 1,2,3-triazole derivatives reveal their antifungal properties, particularly against Candida strains. This suggests potential pharmaceutical applications for triazole-based compounds in treating fungal infections (Lima-Neto et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-chlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-3-1-2-4-7(6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOGIYMKNMIJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

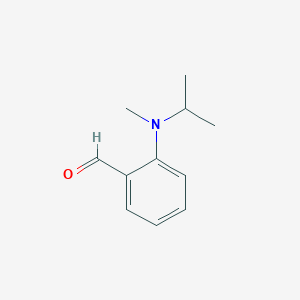

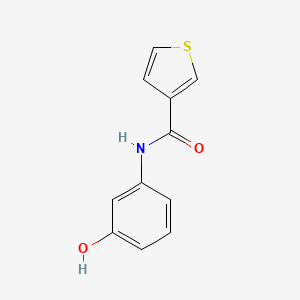

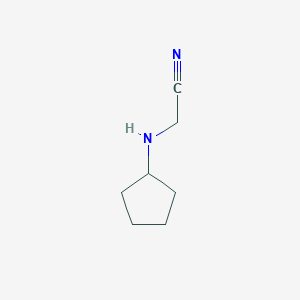

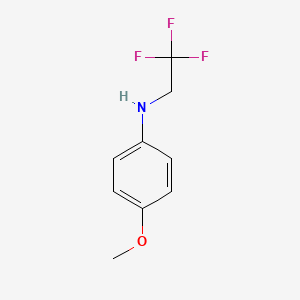

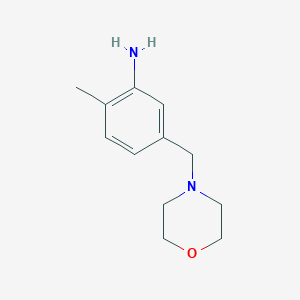

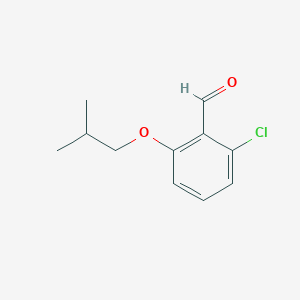

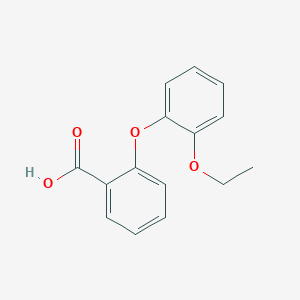

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)

![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)

amine](/img/structure/B1414755.png)

![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)

![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)